Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate
Description
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a nitro group, and an ethoxy-oxoethyl group attached to a benzene ring
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)8-9-5-6-10(13(16)20-4-2)7-11(9)14(17)18/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKACZIGOSXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696131 | |
| Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891782-57-3 | |
| Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate typically involves the esterification of 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid. One common method involves the reaction of 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid+ethanolsulfuric acidEthyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using aqueous sodium hydroxide.
Substitution: The ethoxy-oxoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) solution.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Reduction: Ethyl 4-(2-ethoxy-2-oxoethyl)-3-aminobenzoate.
Hydrolysis: 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid and ethanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its structural features.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through various pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate can be compared with similar compounds, such as:
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-(2-ethoxy-2-oxoethyl)-benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-methylbenzoate: Contains a methyl group instead of a nitro group, affecting its chemical properties and reactivity.
Biological Activity
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a nitro group, an ethoxy group, and an ester moiety, which contribute to its reactivity and interaction with biological systems. The compound can undergo various chemical transformations, including reduction and hydrolysis, which are critical for its biological effects.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects or modulation of signaling pathways.
- Enzyme Interaction : The compound has been investigated for its ability to interact with specific enzymes and proteins, acting as a biochemical probe. This interaction may influence various metabolic pathways.
- Hydrolysis : The ester moiety can be hydrolyzed by esterases, releasing biologically active components that may exert therapeutic effects.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in drug development.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
Case Studies and Experimental Data
A series of studies have examined the biological activity of this compound:
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against several bacterial strains. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
- Cytotoxicity Assays : Cytotoxicity tests on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. IC50 values were determined to be around 25 µM for certain cell lines, indicating a potential role as an anticancer agent.
- Mechanistic Studies : Mechanistic investigations indicated that the compound's cytotoxic effects might be mediated through oxidative stress pathways, as evidenced by increased levels of reactive oxygen species (ROS) in treated cells.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-nitrobenzoate | Lacks ethoxy group | Moderate antimicrobial activity |
| Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate | Similar structure but different position of nitro group | Enhanced antimicrobial properties |
| Ethyl 4-(trifluoromethyl)-3-nitrobenzoate | Contains trifluoromethyl instead of ethoxy | Higher cytotoxicity in certain cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
